molecular formula C10H10O5 B3049309 Benzoic acid, 2-(acetyloxy)-5-(hydroxymethyl)- CAS No. 201593-80-8

Benzoic acid, 2-(acetyloxy)-5-(hydroxymethyl)-

Cat. No.: B3049309
CAS No.: 201593-80-8
M. Wt: 210.18 g/mol
InChI Key: USYNNOOUZJVHHX-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(acetyloxy)-5-(hydroxymethyl)- is a derivative of benzoic acid, characterized by the presence of an acetyloxy group at the second position and a hydroxymethyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(acetyloxy)-5-(hydroxymethyl)- typically involves the acetylation of 2-hydroxy-5-(hydroxymethyl)benzoic acid. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group, forming 2-(acetyloxy)-5-carboxybenzoic acid.

    Reduction: The acetyloxy group can be reduced to a hydroxyl group, yielding 2-hydroxy-5-(hydroxymethyl)benzoic acid.

    Substitution: The acetyloxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products

    Oxidation: 2-(acetyloxy)-5-carboxybenzoic acid.

    Reduction: 2-hydroxy-5-(hydroxymethyl)benzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 2-(acetyloxy)-5-(hydroxymethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be metabolized into active compounds in the body.

    Industry: Utilized in the production of polymers and resins due to its functional groups that can undergo polymerization reactions.

Mechanism of Action

The mechanism of action of benzoic acid, 2-(acetyloxy)-5-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. The acetyloxy group can be hydrolyzed in vivo to release acetic acid and the active hydroxymethylbenzoic acid. This active form can then interact with enzymes and receptors, modulating various biological processes such as inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-(hydroxymethyl)benzoic acid: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.

    2-(Acetyloxy)benzoic acid: Lacks the hydroxymethyl group, reducing its potential for further functionalization.

    5-(Hydroxymethyl)salicylic acid: Similar structure but with a hydroxyl group at the second position instead of an acetyloxy group.

Uniqueness

Benzoic acid, 2-(acetyloxy)-5-(hydroxymethyl)- is unique due to the presence of both acetyloxy and hydroxymethyl groups, which provide a combination of reactivity and functionalization potential. This makes it a versatile compound for various applications in synthesis, research, and industry.

Properties

IUPAC Name

2-acetyloxy-5-(hydroxymethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-6(12)15-9-3-2-7(5-11)4-8(9)10(13)14/h2-4,11H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYNNOOUZJVHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617257
Record name 2-(Acetyloxy)-5-(hydroxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201593-80-8
Record name 2-(Acetyloxy)-5-(hydroxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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